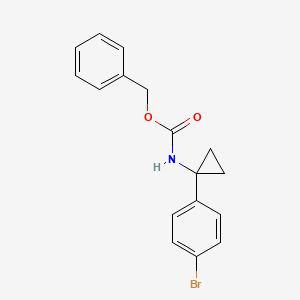

Benzyl (1-(4-bromophenyl)cyclopropyl)carbamate

Description

Properties

IUPAC Name |

benzyl N-[1-(4-bromophenyl)cyclopropyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrNO2/c18-15-8-6-14(7-9-15)17(10-11-17)19-16(20)21-12-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEQGBWWBXOGYMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=C(C=C2)Br)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10675203 | |

| Record name | Benzyl [1-(4-bromophenyl)cyclopropyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187386-06-6 | |

| Record name | Phenylmethyl N-[1-(4-bromophenyl)cyclopropyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187386-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl [1-(4-bromophenyl)cyclopropyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Benzyl (1-(4-bromophenyl)cyclopropyl)carbamate

This guide provides a comprehensive overview of a robust and efficient synthetic pathway for Benzyl (1-(4-bromophenyl)cyclopropyl)carbamate, a valuable building block in medicinal chemistry and drug discovery. The presented methodology is designed for researchers, scientists, and professionals in drug development, offering not only a step-by-step protocol but also a detailed rationale behind the experimental choices, ensuring scientific integrity and reproducibility.

Introduction

Cyclopropylamines are privileged structural motifs frequently incorporated into pharmacologically active compounds due to their unique conformational properties and metabolic stability. The 1-arylcyclopropylamine scaffold, in particular, serves as a key component in a variety of therapeutic agents. This guide focuses on the synthesis of a protected form of 1-(4-bromophenyl)cyclopropan-1-amine, specifically this compound. The benzyloxycarbonyl (Cbz) protecting group is widely utilized in organic synthesis for its stability and ease of removal under specific conditions.[1][2] The presence of the bromo-substituent on the phenyl ring provides a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the generation of diverse compound libraries.

The synthetic strategy outlined herein proceeds through two key stages: the formation of the crucial intermediate, 1-(4-bromophenyl)cyclopropanecarboxylic acid, followed by a Curtius rearrangement and subsequent in-situ formation of the target benzyl carbamate. This pathway is selected for its reliability, scalability, and the commercial availability of the starting materials.

Synthesis Pathway Overview

The synthesis of this compound is achieved through a two-step process commencing with the formation of 1-(4-bromophenyl)cyclopropanecarboxylic acid, followed by its conversion to the target carbamate via a Curtius rearrangement.

Figure 1: Overall synthetic pathway for this compound.

Part 1: Synthesis of 1-(4-bromophenyl)cyclopropanecarboxylic acid

The initial and critical step in this synthetic sequence is the construction of the 1-arylcyclopropane backbone. A reliable method to achieve this is through the reaction of a phenylacetonitrile derivative with a 1,2-dihaloalkane under basic conditions. This approach is advantageous as it directly installs the nitrile group, which can be readily hydrolyzed to the desired carboxylic acid.

Experimental Protocol

Materials:

-

4-Bromophenylacetonitrile

-

1,2-Dibromoethane

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Sulfuric acid (concentrated)

-

Water

-

Diethyl ether

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Cyclopropanation: To a stirred suspension of sodium hydride (2.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), a solution of 4-bromophenylacetonitrile (1.0 equivalent) in anhydrous DMF is added dropwise at 0 °C. The mixture is stirred at this temperature for 30 minutes.

-

A solution of 1,2-dibromoethane (1.1 equivalents) in anhydrous DMF is then added dropwise, maintaining the temperature below 10 °C.

-

The reaction mixture is allowed to warm to room temperature and then heated to 60-70 °C for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

The reaction is carefully quenched by the slow addition of water at 0 °C. The mixture is then extracted with diethyl ether (3 x).

-

The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 1-(4-bromophenyl)cyclopropanecarbonitrile. This intermediate can be purified by column chromatography or used directly in the next step.

-

Hydrolysis: The crude 1-(4-bromophenyl)cyclopropanecarbonitrile is added to a mixture of concentrated sulfuric acid and water (e.g., a 1:1 v/v mixture).

-

The mixture is heated to reflux (approximately 100-110 °C) for 8-12 hours, or until the reaction is complete as monitored by TLC.

-

The reaction mixture is cooled to room temperature and poured onto ice. The resulting precipitate is collected by filtration.

-

The solid is then dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is then acidified with concentrated HCl to precipitate the carboxylic acid.

-

The precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford 1-(4-bromophenyl)cyclopropanecarboxylic acid.[3]

Part 2: Curtius Rearrangement and Benzyl Carbamate Formation

The Curtius rearrangement is a versatile thermal or photochemical decomposition of an acyl azide to an isocyanate, which serves as a key intermediate for the synthesis of amines, carbamates, and ureas.[4] A significant advantage of this reaction is the retention of stereochemistry at the migrating carbon. For the synthesis of the target carbamate, the isocyanate generated in situ is trapped with benzyl alcohol. The use of diphenylphosphoryl azide (DPPA) provides a convenient one-pot procedure for the conversion of the carboxylic acid to the acyl azide.

Experimental Protocol

Materials:

-

1-(4-bromophenyl)cyclopropanecarboxylic acid

-

Diphenylphosphoryl azide (DPPA)

-

Triethylamine (Et3N)

-

Anhydrous toluene

-

Benzyl alcohol

-

Ethyl acetate

-

Hexanes

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of 1-(4-bromophenyl)cyclopropanecarboxylic acid (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous toluene under an inert atmosphere, diphenylphosphoryl azide (DPPA) (1.1 equivalents) is added dropwise at room temperature.

-

The reaction mixture is stirred at room temperature for 1-2 hours.

-

Benzyl alcohol (1.5 equivalents) is then added to the mixture.

-

The reaction is heated to reflux (approximately 110 °C) for 3-5 hours. The progress of the reaction can be monitored by the evolution of nitrogen gas and TLC analysis.

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is redissolved in ethyl acetate and washed with saturated aqueous sodium bicarbonate, water, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield this compound as the final product.

Quantitative Data Summary

| Step | Reactant | Molar Equiv. | Product | Theoretical Yield |

| 1 | 4-Bromophenylacetonitrile | 1.0 | 1-(4-bromophenyl)cyclopropanecarboxylic acid | ~70-80% |

| 2 | 1-(4-bromophenyl)cyclopropanecarboxylic acid | 1.0 | This compound | ~80-90% |

Causality and Experimental Insights

-

Choice of Base in Step 1: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the benzylic position of 4-bromophenylacetonitrile, facilitating the subsequent cyclization with 1,2-dibromoethane.

-

Curtius Rearrangement Conditions: The use of DPPA allows for a one-pot conversion of the carboxylic acid to the isocyanate, avoiding the isolation of the potentially explosive acyl azide intermediate. Toluene is an excellent solvent for this reaction due to its high boiling point, which is necessary for the thermal rearrangement.

-

In-situ Trapping: Trapping the isocyanate intermediate with benzyl alcohol in the same reaction vessel is an efficient method to directly obtain the desired carbamate, minimizing the number of synthetic steps and potential for side reactions.

-

Protection Strategy: The benzyloxycarbonyl (Cbz) group is a robust protecting group for the amine functionality, stable to a wide range of reaction conditions. Its removal can be cleanly achieved by catalytic hydrogenolysis, which is a mild and selective deprotection method.[1][2]

Trustworthiness and Self-Validation

The protocols described are based on well-established and widely utilized synthetic transformations in organic chemistry. The progress of each reaction can be reliably monitored by thin-layer chromatography (TLC), and the identity and purity of the intermediates and the final product should be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The expected spectral data for the final product would include characteristic signals for the aromatic protons, the cyclopropyl protons, the benzylic protons of the Cbz group, and the carbamate NH proton in ¹H NMR, as well as the corresponding carbon signals in ¹³C NMR.

References

An In-Depth Technical Guide to the Physicochemical Properties of Benzyl (1-(4-bromophenyl)cyclopropyl)carbamate

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of Benzyl (1-(4-bromophenyl)cyclopropyl)carbamate, a compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related structural analogs, established analytical principles, and computational predictions to offer a robust profile. We will delve into the structural identifiers, predicted and analogous experimental properties, and detailed methodologies for their empirical determination. This guide is structured to provide not only a data repository but also a practical framework for the experimental characterization of this and similar novel chemical entities.

Introduction and Molecular Overview

This compound is a carbamate derivative incorporating a unique combination of structural motifs: a lipophilic 4-bromophenyl group, a rigid cyclopropyl linker, and a benzyl carbamate protecting group. The presence of the bromine atom offers a potential site for further synthetic modification via cross-coupling reactions, while the cyclopropyl ring introduces conformational rigidity, which can be advantageous for optimizing binding to biological targets.[1][2] The benzyl carbamate is a common protecting group for amines, readily cleavable under various conditions, making the parent 1-(4-bromophenyl)cyclopropan-1-amine accessible for further derivatization.[3][4] Understanding the physicochemical properties of this compound is paramount for its application in drug development, influencing aspects such as solubility, permeability, metabolic stability, and formulation.

Molecular Structure and Identifiers

A clear identification of the molecule is the foundation of any physicochemical characterization.

| Identifier | Value | Source |

| IUPAC Name | Benzyl N-[1-(4-bromophenyl)cyclopropyl]carbamate | N/A |

| CAS Number | 1187386-06-6 | N/A |

| Molecular Formula | C₁₇H₁₆BrNO₂ | N/A |

| Molecular Weight | 346.22 g/mol | N/A |

| Canonical SMILES | C1=CC=C(C=C1)COC(=O)NC2(CC2)C3=CC=C(C=C3)Br | N/A |

Physicochemical Properties: Predicted and Analogous Data

The following table summarizes the predicted and experimentally-derived data from analogous compounds to provide a comprehensive physicochemical profile.

| Property | Predicted/Analogous Value | Rationale/Analog Compound |

| Melting Point (°C) | ~85 - 115 | Estimated based on similar N-benzyl carbamates (e.g., Benzyl carbamate: 86-89 °C) and related aromatic ketones (e.g., Benzyl 4-bromophenyl ketone: 112-116 °C).[3] The presence of the bulky bromophenylcyclopropyl group may influence crystal packing and thus the melting point. |

| Boiling Point (°C) | > 300 (decomposition likely) | High molecular weight and polarity suggest a high boiling point, likely with decomposition under atmospheric pressure. Vacuum distillation would be required for purification if the compound is a liquid at room temperature. |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, Acetone, MeOH). Poorly soluble in water. | Carbamates generally exhibit good solubility in a range of organic solvents.[3][5][6] The large hydrophobic surface area of the bromophenyl and benzyl groups predicts low aqueous solubility. |

| pKa | Amide N-H: ~16-18 | The N-H proton of a carbamate is generally not acidic, with a high pKa. For comparison, the pKa of the N-H in benzyl carbamate is predicted to be around 13.42.[4] |

| LogP | 4.5 - 5.5 | The presence of a bromine atom and two aromatic rings contributes significantly to the lipophilicity. The calculated XlogP for the parent amine, 1-(4-bromophenyl)cyclopropanamine, is 1.8.[7] The addition of the benzyl carbamate group will substantially increase this value. Halogen substitution, particularly with chlorine and bromine, is known to increase the logP of aromatic compounds.[8] |

Note: Predicted values should be confirmed by experimental determination.

Experimental Protocols for Physicochemical Characterization

The following sections detail the standard experimental procedures for determining the key physicochemical properties of this compound.

Melting Point Determination

Principle: The melting point is a fundamental physical property that indicates the purity of a crystalline solid. It is the temperature at which a substance transitions from a solid to a liquid phase.

Methodology (Capillary Method):

-

A small, finely powdered sample of the compound is packed into a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The temperature is raised at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range.

Solubility Determination

Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature. It is a critical parameter for drug formulation and delivery.

Methodology (Shake-Flask Method):

-

An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, dichloromethane) in a sealed vial.

-

The vials are agitated in a constant temperature water bath (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

The suspension is filtered to remove the undissolved solid.

-

The concentration of the compound in the filtrate is determined by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9]

pKa Determination

Principle: The pKa is a measure of the acidity of a compound. For this compound, the most relevant pKa would be for the N-H proton of the carbamate, although it is expected to be very high.

Methodology (Potentiometric Titration):

-

A solution of the compound in a suitable solvent (e.g., a mixture of water and an organic co-solvent like methanol to ensure solubility) is prepared.

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

-

The pH of the solution is monitored with a calibrated pH meter after each addition of the titrant.

-

A titration curve of pH versus the volume of titrant added is plotted. The pKa is determined from the pH at the half-equivalence point.[10]

LogP Determination

Principle: The partition coefficient (LogP) is a measure of the lipophilicity of a compound, defined as the ratio of its concentration in an organic phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium.

Methodology (Shake-Flask Method):

-

A solution of the compound is prepared in either n-octanol or water.

-

Equal volumes of pre-saturated n-octanol and water are added to a flask containing the compound.

-

The mixture is shaken vigorously to allow for partitioning between the two phases and then allowed to separate.

-

The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).

-

The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[11]

Spectroscopic and Spectrometric Characterization

Spectroscopic data is essential for the structural elucidation and confirmation of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR (400 MHz, CDCl₃) Signals:

-

Aromatic Protons (Benzyl): Multiplet in the range of δ 7.2-7.4 ppm (5H).

-

Aromatic Protons (Bromophenyl): Two doublets in the range of δ 7.0-7.5 ppm, exhibiting an AA'BB' system typical of a 1,4-disubstituted benzene ring (4H).

-

Benzyl CH₂: A singlet at approximately δ 5.1 ppm (2H).

-

Carbamate N-H: A broad singlet, the chemical shift of which is concentration-dependent, typically between δ 5.0-6.0 ppm (1H).

-

Cyclopropyl CH₂: Two multiplets for the diastereotopic methylene protons of the cyclopropyl ring, expected to be in the upfield region, approximately δ 1.0-1.5 ppm (4H). The unique electronic environment of the cyclopropyl ring often results in complex splitting patterns.[10][12]

Expected ¹³C NMR (100 MHz, CDCl₃) Signals:

-

Carbamate Carbonyl (C=O): A signal around δ 155-158 ppm. Carbamate carbonyl carbons are typically more shielded than those of amides or esters.[13][14]

-

Aromatic Carbons: Multiple signals in the range of δ 120-145 ppm. The carbon attached to the bromine will be in the lower end of this range.

-

Benzyl CH₂: A signal around δ 67 ppm.

-

Cyclopropyl Quaternary Carbon: A signal for the carbon attached to the nitrogen and the bromophenyl ring.

-

Cyclopropyl CH₂: Signals in the upfield region, typically below δ 30 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expected Characteristic Absorption Bands (KBr Pellet):

-

N-H Stretch: A sharp to moderately broad band around 3300-3400 cm⁻¹.[15][16]

-

C-H Stretch (Aromatic): Bands above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Bands below 3000 cm⁻¹.

-

C=O Stretch (Carbamate): A strong, sharp band in the region of 1690-1720 cm⁻¹.[16][17]

-

C-N Stretch: A band around 1230-1250 cm⁻¹.

-

C-O Stretch: Bands in the region of 1000-1300 cm⁻¹.

Mass Spectrometry (MS)

Expected Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight (346/348 g/mol ) with a characteristic isotopic pattern for one bromine atom (approximately 1:1 ratio for M⁺ and M⁺+2).

-

Major Fragments:

-

Loss of the benzyl group (C₇H₇, m/z 91) leading to a fragment at m/z 255/257.

-

Formation of the tropylium ion (C₇H₇⁺, m/z 91), which is often a base peak for benzyl-containing compounds.

-

Cleavage of the carbamate to give the 1-(4-bromophenyl)cyclopropyl isocyanate radical cation.

-

Synthetic Pathway and Precursor Characterization

The synthesis of this compound would typically proceed from the corresponding primary amine, 1-(4-bromophenyl)cyclopropan-1-amine.

Proposed Synthetic Workflow:

Caption: Proposed synthetic route to this compound.

The key precursor, 1-(4-bromophenyl)cyclopropan-1-amine, can be synthesized via several routes, including the alkylation of 4-bromophenylacetonitrile followed by reduction. The physicochemical properties of this amine precursor are also critical for the overall process.

Physicochemical Properties of 1-(4-bromophenyl)cyclopropan-1-amine:

-

Molecular Formula: C₉H₁₀BrN

-

Molecular Weight: 212.09 g/mol

-

Predicted LogP: 1.8[7]

Computational Prediction of ADME Properties

To provide a preliminary assessment of the drug-like properties of this compound, a computational analysis using a tool such as SwissADME can be performed.[20]

Workflow for SwissADME Prediction:

Caption: Workflow for in silico ADME prediction using SwissADME.

This analysis would provide valuable insights into parameters such as gastrointestinal absorption, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes, guiding further drug development efforts.[21][22]

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of this compound. While direct experimental data is scarce, by leveraging data from analogous structures and established analytical methodologies, we have constructed a comprehensive profile to aid researchers in their work with this compound. The provided experimental protocols offer a clear path for the empirical determination of these crucial parameters, ensuring scientific rigor in future studies. The synthesis of this molecule and its derivatives holds promise for the development of novel therapeutics, and a thorough understanding of its physicochemical characteristics is the first step in unlocking that potential.

References

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 2. Stereodivergent synthesis of arylcyclopropylamines by sequential C-H borylation and Suzuki-Miyaura coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Benzyl carbamate | 621-84-1 [chemicalbook.com]

- 4. Benzyl carbamate CAS#: 621-84-1 [m.chemicalbook.com]

- 5. Buy Benzyl Carbamate 621-84-1 Online [nsrlaboratories.com]

- 6. New Carbamates and Ureas: Comparative Ability to Gel Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PubChemLite - 1-(4-bromophenyl)cyclopropanamine (C9H10BrN) [pubchemlite.lcsb.uni.lu]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. acdlabs.com [acdlabs.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. reddit.com [reddit.com]

- 15. researchgate.net [researchgate.net]

- 16. rsc.org [rsc.org]

- 17. academic.oup.com [academic.oup.com]

- 18. chemguide.co.uk [chemguide.co.uk]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Molecular docking and prediction of ADME/drug-likeness properties of potentially active antidiabetic compounds isolated from aqueous-methanol extracts of Gymnema sylvestre and Combretum micranthum - PMC [pmc.ncbi.nlm.nih.gov]

- 22. SwissADME [swissadme.ch]

An In-Depth Technical Guide to Benzyl (1-(4-bromophenyl)cyclopropyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Benzyl (1-(4-bromophenyl)cyclopropyl)carbamate, a molecule of significant interest in medicinal chemistry and drug development. Drawing upon established principles of organic synthesis and chemical analysis, this document details the compound's structure, properties, a robust synthesis protocol, and its potential applications, offering valuable insights for professionals in the field.

Compound Identification and Physicochemical Properties

This compound is a synthetic organic compound featuring a core structure that combines a 4-bromophenyl group, a cyclopropyl ring, and a benzyl carbamate moiety. This unique combination of functional groups suggests its potential as a versatile intermediate in the synthesis of complex molecular architectures and as a candidate for biological screening.

Table 1: Physicochemical Properties

| Property | Value | Source/Method |

| CAS Number | 1187386-06-6 | [1][2][3] |

| Molecular Formula | C₁₇H₁₆BrNO₂ | [1][2] |

| Molecular Weight | 346.22 g/mol | [1] |

| Appearance | Predicted: White to off-white solid | Based on analogous compounds |

| Solubility | Predicted: Soluble in common organic solvents (e.g., DCM, EtOAc, THF); Insoluble in water | Based on structural features |

Chemical Structure

The structure of this compound is characterized by the presence of several key functional groups that dictate its chemical behavior and potential utility.

Caption: Chemical structure of this compound.

Synthesis and Characterization

While a specific, peer-reviewed synthesis for this compound has not been identified in the current literature, a logical and robust synthetic route can be designed based on well-established chemical transformations. The proposed synthesis involves a two-step process starting from the corresponding ketone.

Proposed Synthetic Workflow

The synthesis initiates with the formation of the key intermediate, 1-(4-bromophenyl)cyclopropan-1-amine, followed by the protection of the amine group with a benzyloxycarbonyl (Cbz) group.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol

Step 1-3: Synthesis of 1-(4-bromophenyl)cyclopropan-1-amine (Intermediate)

This intermediate can be synthesized via several established methods for producing cyclopropylamines. A common route involves the formation of a cyclopropanol from the corresponding ketone, followed by a Ritter reaction and subsequent hydrolysis.

Step 4: Synthesis of this compound

This step involves the protection of the primary amine with a benzyloxycarbonyl (Cbz) group using benzyl chloroformate. This is a standard and widely used reaction in organic synthesis for amine protection.[4][5][6][7]

-

Dissolution: Dissolve 1-(4-bromophenyl)cyclopropan-1-amine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a base, for example, triethylamine (1.5 eq) or an aqueous solution of sodium bicarbonate, to the reaction mixture and cool to 0 °C in an ice bath.

-

Addition of Protecting Agent: Slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product.

Predicted Analytical Data

Based on the structure, the following analytical data can be predicted for this compound.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Key Signals |

| ¹H NMR | δ ~7.5-7.2 (m, 9H, Ar-H), ~5.1 (s, 2H, -OCH₂-Ph), ~1.2-1.0 (m, 4H, cyclopropyl-H) |

| ¹³C NMR | δ ~155 (C=O), ~140-120 (Ar-C), ~67 (-OCH₂-), ~35 (quaternary cyclopropyl-C), ~15 (cyclopropyl-CH₂) |

| Mass Spec (ESI+) | m/z = 346.0 [M+H]⁺, 348.0 [M+2+H]⁺ (due to Br isotope) |

Applications in Drug Development and Medicinal Chemistry

This compound incorporates two key pharmacophores: the cyclopropylamine moiety and the carbamate linker. Both are of significant interest in drug design.

-

The Cyclopropylamine Motif: The cyclopropane ring is a "bioisostere" for various functional groups and can introduce conformational rigidity into a molecule. This rigidity can lead to enhanced binding affinity and selectivity for biological targets. Cyclopropylamine derivatives are found in a range of biologically active compounds, including enzyme inhibitors and agrochemicals.[3][8][9][10] The strained three-membered ring also influences the electronic properties of the adjacent amine.

-

The Carbamate Linker: The carbamate group is a stable analogue of the peptide bond and is frequently used in peptidomimetics to improve metabolic stability and cell permeability. The benzyloxycarbonyl (Cbz) group, in particular, is a widely used protecting group for amines in the synthesis of complex molecules, including pharmaceuticals.[4][7] Its removal under specific conditions, such as hydrogenolysis, allows for further synthetic modifications.[5]

The presence of the bromine atom on the phenyl ring provides a handle for further synthetic transformations, such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the generation of diverse chemical libraries for high-throughput screening.

Self-Validating Protocols and Trustworthiness

The described synthetic protocol is based on highly reliable and well-documented chemical reactions. The Cbz protection of amines is a cornerstone of peptide and medicinal chemistry, known for its high yields and predictability. The successful synthesis can be validated at each step through standard analytical techniques:

-

TLC: To monitor reaction progress and determine the optimal reaction time.

-

NMR Spectroscopy: To confirm the structure of the intermediates and the final product by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.

-

Mass Spectrometry: To confirm the molecular weight of the product and the presence of the characteristic bromine isotopic pattern.

-

Purity Analysis: High-performance liquid chromatography (HPLC) can be employed to determine the purity of the final compound.

By following these established analytical procedures, a researcher can have high confidence in the identity and quality of the synthesized this compound.

Conclusion

This compound is a molecule with significant potential as a building block in the development of novel therapeutic agents. Its synthesis, while not explicitly detailed in the primary literature, can be reliably achieved through standard and well-understood synthetic transformations. The combination of the biologically relevant cyclopropylamine motif, the stable carbamate linker, and the synthetically versatile bromophenyl group makes this compound a valuable tool for medicinal chemists. This guide provides a solid foundation for the synthesis, characterization, and potential application of this promising chemical entity.

References

- 1. Angene - Featured Products [japan.angenechemical.com]

- 2. Angene - Benzyl 1-(4-bromophenyl)cyclopropylcarbamate | 1187386-06-6 | MFCD12546527 | AG0090F1 [japan.angenechemical.com]

- 3. Combi-Blocks [combi-blocks.com]

- 4. This compound,1187386-06-6-FDC Chemical-FDC Chemical [fdc-chemical.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. chembk.com [chembk.com]

- 7. mdpi.com [mdpi.com]

- 8. Benzyl cyanide patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]

- 9. Kina Benzyl 1- (4-bromfenyl) cyklopropylkarbamat CAS-nr .: 1187386-06-6 Produsenter - Gratis prøve - Alfa Chemical [m.no.alfachemsp.com]

- 10. CN103819305A - Production process for synthesizing benzyl bromide - Google Patents [patents.google.com]

The Carbamate Moiety in Drug Design: A Technical Guide to its Mechanism of Action

Introduction: The Versatile Carbamate in Modern Medicinal Chemistry

The carbamate functional group, an ester of carbamic acid, has emerged as a cornerstone in contemporary drug design and development. Its unique structural and electronic properties position it as a highly versatile moiety, capable of acting as a covalent inhibitor, a stable linker in prodrugs, and a bioisosteric replacement for the metabolically labile amide bond.[1][2] This technical guide provides an in-depth exploration of the mechanism of action of carbamate compounds, offering researchers and drug development professionals a comprehensive understanding of how to strategically leverage this functional group to design novel therapeutics with enhanced efficacy, selectivity, and pharmacokinetic profiles.

Our discussion will delve into the fundamental principles governing carbamate reactivity and stability, followed by a detailed examination of their role as enzyme inhibitors, with a particular focus on serine hydrolases. We will then explore the design and application of carbamate-based prodrugs for targeted drug delivery and improved bioavailability. Finally, we will touch upon the utility of carbamates as amide isosteres in peptidomimetics. Throughout this guide, we will emphasize the practical application of this knowledge by providing detailed experimental protocols and illustrative case studies.

I. Physicochemical Properties and Structural Features of Carbamates

The carbamate linkage can be considered a hybrid of an amide and an ester, inheriting properties from both.[2] This unique electronic arrangement confers upon it a distinct set of physicochemical characteristics that are crucial for its function in drug design.

Key Physicochemical Properties:

-

Hydrogen Bonding: The carbamate moiety possesses both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen), enabling it to form crucial interactions within enzyme active sites.[1]

-

Conformational Rigidity: Due to partial double bond character in the C-N bond, rotation is restricted, leading to a relatively planar and rigid structure. This conformational constraint can be advantageous in drug design by reducing the entropic penalty upon binding to a target.[1][2]

-

Metabolic Stability: Carbamates are generally more resistant to enzymatic hydrolysis by proteases compared to esters, and in some cases, amides.[2] This enhanced stability can lead to improved pharmacokinetic profiles. The metabolic lability of carbamates can be tuned by modifying the substituents on the nitrogen and oxygen atoms. A general trend for metabolic lability is as follows: aryl-OCO-NHalkyl >> alkyl-OCO-NHalkyl ~ alkyl-OCO-N(alkyl)₂ ≥ alkyl-OCO-N(endocyclic) ≥ aryl-OCO-N(alkyl)₂ ~ aryl-OCO-N(endocyclic) ≥ alkyl-OCO-NHAryl ~ alkyl-OCO-NHacyl >> alkyl-OCO-NH₂ > cyclic carbamates.[1]

Table 1: Physicochemical Properties of Representative Carbamate Drugs

| Drug | Target | Therapeutic Area | LogP | pKa | H-Bond Donors | H-Bond Acceptors |

| Rivastigmine | Acetylcholinesterase, Butyrylcholinesterase | Alzheimer's Disease | 2.3 | 8.6 | 1 | 3 |

| Felbamate | NMDA Receptor | Epilepsy | 0.8 | - | 2 | 4 |

| Emtricitabine | HIV Reverse Transcriptase | HIV/AIDS | -0.4 | 14.3 | 2 | 5 |

II. Mechanism of Action as Enzyme Inhibitors: The Covalent Connection

A primary mechanism through which carbamates exert their therapeutic effects is by acting as covalent inhibitors of enzymes, particularly serine hydrolases. This inhibition is often described as "pseudoirreversible" or "slowly reversible" because the covalent bond formed can be slowly hydrolyzed, eventually regenerating the active enzyme.

The general mechanism involves a two-step process:

-

Reversible Binding: The carbamate inhibitor initially binds non-covalently to the enzyme's active site to form a Michaelis-like complex (E-I).

-

Covalent Modification (Carbamoylation): The catalytic serine residue in the active site performs a nucleophilic attack on the carbonyl carbon of the carbamate. This results in the formation of a transient tetrahedral intermediate, followed by the expulsion of the alcohol or phenol leaving group and the formation of a stable, carbamoylated enzyme (E-I').

The rate of recovery of enzyme activity is determined by the rate of hydrolysis of the carbamoyl-enzyme adduct (decarbamoylation), which is typically much slower than the initial carbamoylation step.

Case Study: Acetylcholinesterase (AChE) Inhibitors

Carbamate inhibitors of AChE are a cornerstone in the treatment of Alzheimer's disease. By inhibiting AChE, these drugs increase the levels of the neurotransmitter acetylcholine in the brain, which can improve cognitive function. Rivastigmine is a prime example of a carbamate-based AChE inhibitor.

Experimental Protocol: Determination of AChE Inhibition using Ellman's Method [3][4][5][6][7]

Objective: To determine the in vitro inhibitory activity (IC50) of a carbamate compound against acetylcholinesterase.

Principle: This colorimetric assay measures the activity of AChE by quantifying the rate of production of thiocholine from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be monitored spectrophotometrically at 412 nm.

Materials:

-

Human recombinant acetylcholinesterase (AChE)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (0.1 M, pH 8.0)

-

Test carbamate compound

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the test carbamate in DMSO.

-

Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

-

-

Assay Setup:

-

In a 96-well plate, add 140 µL of phosphate buffer, 10 µL of AChE solution, and 10 µL of DTNB solution to each well.

-

Add 10 µL of the test carbamate solution at various concentrations (typically in a serial dilution). For control wells, add 10 µL of DMSO.

-

Pre-incubate the plate at 25°C for 10 minutes.

-

-

Initiation of Reaction:

-

Add 10 µL of ATCI solution to each well to start the reaction.

-

-

Measurement:

-

Immediately measure the absorbance at 412 nm at 1-minute intervals for 10-15 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance versus time plot.

-

Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_control))

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Diagram 1: Workflow for AChE Inhibition Assay

Caption: Workflow for determining the IC50 of a carbamate inhibitor against AChE.

Determining Kinetic Parameters for Irreversible Inhibitors

For covalent inhibitors, a more detailed kinetic analysis is required to fully characterize their mechanism of action. This involves determining the initial binding affinity (K_i) and the rate of inactivation (k_inact).

Experimental Protocol: Determination of K_i and k_inact [8][9][10][11][12]

Objective: To determine the kinetic parameters of irreversible inhibition.

Procedure:

-

Progress Curves:

-

Measure enzyme activity over time in the presence of various concentrations of the inhibitor. The reaction should be initiated by adding the enzyme to a mixture of substrate and inhibitor.

-

-

Determination of k_obs:

-

For each inhibitor concentration, fit the progress curve to a single exponential decay equation to obtain the observed rate of inactivation (k_obs).

-

-

Plotting k_obs vs. Inhibitor Concentration:

-

Plot k_obs against the inhibitor concentration.

-

-

Data Fitting:

-

Fit the data to the following equation: k_obs = k_inact * [I] / (K_i + [I])

-

This will yield the values for K_i and k_inact.

-

Diagram 2: Mechanism of Covalent Inhibition by Carbamates

Caption: Two-step mechanism of covalent inhibition by carbamates.

III. Carbamates as Prodrugs: A Strategy for Enhanced Delivery and Bioavailability

The carbamate linkage can be strategically employed to create prodrugs, which are inactive derivatives of a parent drug that are converted to the active form in vivo.[1][2] This approach is particularly useful for improving the oral bioavailability of drugs with poor membrane permeability or for protecting functional groups, such as phenols, from first-pass metabolism.[13][14][15][16][17][18]

The release of the active drug from a carbamate prodrug is typically mediated by esterases, which are abundant in the body. Upon enzymatic hydrolysis, the carbamate linkage is cleaved, releasing the parent drug, carbon dioxide, and an amine.

Table 2: Examples of Carbamate Prodrugs and their Parent Drugs

| Prodrug | Parent Drug | Therapeutic Application | Rationale for Prodrug Design |

| Bambuterol | Terbutaline | Asthma | Protect phenolic hydroxyls from first-pass metabolism |

| Capecitabine | 5-Fluorouracil | Cancer | Tumor-selective activation |

| Gabapentin enacarbil | Gabapentin | Neuropathic pain | Improved oral absorption |

Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes [14][19][20][21][22]

Objective: To assess the metabolic stability of a carbamate prodrug and its conversion to the parent drug.

Principle: Liver microsomes contain a high concentration of drug-metabolizing enzymes, including esterases and cytochrome P450s. By incubating the carbamate prodrug with liver microsomes and a co-factor such as NADPH, its rate of degradation and the formation of the parent drug can be quantified.

Materials:

-

Human or rat liver microsomes

-

Phosphate buffer (0.1 M, pH 7.4)

-

NADPH regenerating system

-

Test carbamate prodrug and parent drug standard

-

Acetonitrile (for quenching the reaction)

-

LC-MS/MS system

Procedure:

-

Incubation:

-

In a microcentrifuge tube, pre-warm a mixture of liver microsomes and phosphate buffer at 37°C.

-

Add the test carbamate prodrug to the mixture.

-

Initiate the reaction by adding the NADPH regenerating system.

-

-

Time Points:

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with cold acetonitrile containing an internal standard.

-

-

Sample Preparation:

-

Centrifuge the quenched samples to precipitate the proteins.

-

Transfer the supernatant for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Quantify the concentration of the remaining carbamate prodrug and the formed parent drug at each time point using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining prodrug against time.

-

The slope of the linear regression will give the elimination rate constant (k).

-

Calculate the in vitro half-life (t_1/2) using the formula: t_1/2 = 0.693 / k.

-

Diagram 3: Workflow for In Vitro Metabolic Stability Assay

Caption: Workflow for assessing the metabolic stability of a carbamate prodrug.

IV. Carbamates as Amide Bioisosteres

The carbamate group can serve as a bioisostere for the amide bond in peptidomimetics.[1][23][24] This substitution can offer several advantages:

-

Improved Metabolic Stability: Carbamates are generally more resistant to cleavage by proteases than amide bonds.[2]

-

Modulation of Physicochemical Properties: The introduction of a carbamate can alter the lipophilicity, hydrogen bonding capacity, and conformational preferences of a molecule, which can be fine-tuned to optimize its pharmacokinetic and pharmacodynamic properties.[25]

V. Structure-Activity Relationships (SAR) of Carbamate Compounds

The biological activity of carbamate-based drugs is highly dependent on the nature of the substituents on the nitrogen and oxygen atoms. Understanding the structure-activity relationships is crucial for the rational design of potent and selective inhibitors.

Case Study: FAAH Inhibitors

Fatty acid amide hydrolase (FAAH) is a serine hydrolase that degrades the endocannabinoid anandamide. Carbamate inhibitors of FAAH have shown promise as analgesic and anxiolytic agents.[26]

Table 3: SAR of O-Aryl Carbamate FAAH Inhibitors

| Compound | R1 (N-substituent) | R2 (O-substituent) | FAAH IC50 (nM) |

| 1 | Cyclohexyl | 3-Biphenyl | 63 |

| 2 | n-Butyl | 3-Biphenyl | 120 |

| 3 | Cyclohexyl | 4-Biphenyl | >1000 |

| 4 | Cyclohexyl | 3-(4-aminocarbonylphenyl)phenyl | 4.6 |

Data compiled from relevant literature.

The SAR data in Table 3 reveals several key insights:

-

A lipophilic N-alkyl substituent, such as a cyclohexyl or n-butyl group, is favorable for potent inhibition.

-

The O-aryl substituent plays a critical role in determining potency, with a "bent" biphenyl group at the meta position being optimal.

-

Substitution at the para position of the biphenyl ring is detrimental to activity.

-

The addition of a hydrogen-bonding group, such as an amide, on the O-aryl moiety can significantly enhance potency.

VI. Conclusion and Future Perspectives

The carbamate moiety is a powerful and versatile tool in the medicinal chemist's arsenal. Its ability to act as a covalent inhibitor, a cleavable linker in prodrugs, and a stable amide isostere provides a multitude of opportunities for the design of novel therapeutics. A thorough understanding of the mechanisms of action, physicochemical properties, and structure-activity relationships of carbamates is essential for harnessing their full potential.

Future research in this area will likely focus on the development of highly selective carbamate inhibitors for novel enzyme targets, the design of sophisticated prodrug strategies for targeted drug delivery, and the exploration of novel carbamate-based scaffolds with unique pharmacological properties. The continued application of advanced computational and experimental techniques will undoubtedly accelerate the discovery and development of the next generation of carbamate-based drugs.

VII. References

-

BenchChem. (n.d.). Application Notes and Protocols for Acetylcholinesterase (AChE) Activity Determination using Ellman's Method. Retrieved from --INVALID-LINK--

-

Worek, F., & Thiermann, H. (2013). Determination of acetylcholinesterase activity by the Ellman assay: A versatile tool for in vitro research on medical countermeasures against organophosphate poisoning. Drug Testing and Analysis, 5(3), 187-195.

-

Mercell. (n.d.). Metabolic stability in liver microsomes. Retrieved from --INVALID-LINK--

-

Bou-Assaf, T., et al. (2022). 2D-QSAR-guided design of potent carbamate-based inhibitors of acetylcholinesterase. Journal of Molecular Structure, 1250, 131804.

-

Shapiro, A. B. (2019). How to calculate Kinact and Kobs for irreversible enzyme inhibition?. ResearchGate. Retrieved from --INVALID-LINK--

-

Li, Y., et al. (2019). Synthesis and biological evaluation of bufalin-3-yl nitrogen-containing-carbamate derivatives as anticancer agents. European Journal of Medicinal Chemistry, 182, 111645.

-

Eureka LS. (2025). How to Conduct an In Vitro Metabolic Stability Study. Retrieved from --INVALID-LINK--

-

McBriar, M. D., et al. (2008). Discovery of amide and heteroaryl isosteres as carbamate replacements in a series of orally active gamma-secretase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(1), 215-219.

-

Rosenberry, T. L., et al. (2015). Decarbamoylation of Acetylcholinesterases is Markedly Slowed as Carbamoyl Groups Increase in Size. Chemico-Biological Interactions, 259(Pt B), 135-143.

-

Scribd. (n.d.). Ellman Esterase Assay Protocol. Retrieved from --INVALID-LINK--

-

De la Torre, B. G., et al. (2018). Synthesis and biological evaluation of carbamates derived from aminocombretastatin A-4 as vascular disrupting agents. European Journal of Medicinal Chemistry, 157, 1-13.

-

Igarashi, Y., et al. (2007). Synthesis and evaluation of carbamate prodrugs of a phenolic compound. Chemical & Pharmaceutical Bulletin, 55(2), 328-333.

-

Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from --INVALID-LINK--

-

Wernevik, J., et al. (2020). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Retrieved from --INVALID-LINK--

-

Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved from --INVALID-LINK--

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.

-

Matosevic, A., & Bosak, A. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 71(4), 285-300.

-

Alexander, J. P., & Cravatt, B. F. (2006). Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes. Chemistry & Biology, 13(8), 855-865.

-

Krippendorff, B. F., et al. (2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors. MedChemComm, 15(1), 1-17.

-

Johnson, J. L., et al. (2005). Measuring carbamoylation and decarbamoylation rate constants by continuous assay of AChE. Chemico-Biological Interactions, 157-158, 384-385.

-

Krippendorff, B. F., et al. (2009). Mechanism-based Inhibition: Deriving KI and kinact directly from Time-Dependent IC50 Values. CORE. Retrieved from --INVALID-LINK--

-

Wang, Y., et al. (2017). Design, synthesis and biological evaluation of combretastatin A-4 sulfamate derivatives as potential anti-cancer agents. RSC Advances, 7(49), 30931-30943.

-

Tembhre, M. (2021). I was preforming the acetylcholinesterase in vitro inhibition screening and the assay didnt work. anny suggesstions?. ResearchGate. Retrieved from --INVALID-LINK--

-

Thompson, C. M., et al. (2003). A method to determine precise benchmark doses for carbamate anticholinesterases. Toxicological Sciences, 73(2), 375-382.

-

G-Biologics. (2020). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. Retrieved from --INVALID-LINK--

-

Pohanka, M. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. International Journal of Molecular Sciences, 12(4), 2647-2657.

-

Worek, F., et al. (2016). Determination of acetylcholinesterase activity by the Ellman assay: A versatile tool for in vitro research on medical countermeasures against organophosphate poisoning. ResearchGate. Retrieved from --INVALID-LINK--

-

Getz, J. J., Prankerd, R. J., & Sloan, K. B. (1995). Mechanism of hydrolysis of benzamidomethyl derivatives of phenols and its implications for prodrug design. The Journal of Organic Chemistry, 60(19), 6249-6255.

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. Retrieved from --INVALID-LINK--

-

Igarashi, Y., et al. (2007). Synthesis and evaluation of carbamate prodrugs of a phenolic compound. PubMed. Retrieved from --INVALID-LINK--

-

Krátký, M., et al. (2020). IC50 values for acetylcholinesterase and butyrylcholinesterase. ResearchGate. Retrieved from --INVALID-LINK--

-

Du, Q. S., et al. (2002). A computational quantitative structure-activity relationship study of carbamate anticonvulsants using quantum pharmacological methods. Journal of Molecular Graphics and Modelling, 21(2), 153-164.

-

Li, D., et al. (2021). Carbamate and N-Pyrimidine Mitigate Amide Hydrolysis: Structure-Based Drug Design of Tetrahydroquinoline IDO1 Inhibitors. ACS Medicinal Chemistry Letters, 12(6), 923-930.

-

van der Meer, T., et al. (2021). Synthesis and biological evaluation of thiosemicarbazone-based antibody–drug conjugates. RSC Medicinal Chemistry, 12(12), 2056-2064.

-

Charles River. (n.d.). An alternative method for the determination of Ki and kinact parameters for irreversible inhibitor profiling. Retrieved from --INVALID-LINK--

-

Marton, G., et al. (2023). Unveiling the Configurational Landscape of Carbamate: Paving the Way for Designing Functional Sequence-Defined Polymers. The Journal of Physical Chemistry B, 127(34), 7435-7444.

-

Johnson, J. L., et al. (2005). Measuring carbamoylation and decarbamoylation rate constants by continuous assay of AChE. Mayo Clinic. Retrieved from --INVALID-LINK--

-

FIU Discovery. (2016). Synthesis and biological evaluation of novel carbazolyl glyoxamides as anticancer and antibacterial agents. Retrieved from --INVALID-LINK--

-

Kumari, S., et al. (2020). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 63(21), 12290-12385.

-

Vacondio, F., et al. (2009). Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability. European Journal of Pharmaceutical Sciences, 38(2), 123-132.

-

Weinstock, M., et al. (2008). The kinetics of inhibition of human acetylcholinesterase and butyrylcholinesterase by two series of novel carbamates. Journal of Neural Transmission, 115(7), 989-997.

-

Wikipedia. (n.d.). Quantitative structure–activity relationship. Retrieved from --INVALID-LINK--

-

Cambridge MedChem Consulting. (2024). Ester and Amide Bioisosteres. Retrieved from --INVALID-LINK--

-

Ban, T., & Nagata, C. (1966). The electronic structure of carbamate derivatives as the inhibitors of cholinesterase. The Japanese Journal of Pharmacology, 16(1), 32-38.

-

Guelta, M. A., & Valdes, J. J. (2012). Quantitative structure-activity relationships for organophosphates binding to acetylcholinesterase. Toxicology and Industrial Health, 28(8), 723-733.

References

- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. scribd.com [scribd.com]

- 5. researchgate.net [researchgate.net]

- 6. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. biorxiv.org [biorxiv.org]

- 12. criver.com [criver.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Design, synthesis and biological evaluation of combretastatin A-4 sulfamate derivatives as potential anti-cancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Synthesis and evaluation of carbamate prodrugs of a phenolic compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mercell.com [mercell.com]

- 20. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]

- 21. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 22. creative-bioarray.com [creative-bioarray.com]

- 23. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Ester and Amide Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 25. Carbamate and N-Pyrimidine Mitigate Amide Hydrolysis: Structure-Based Drug Design of Tetrahydroquinoline IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Benzyl (1-(4-bromophenyl)cyclopropyl)carbamate: A Technical Guide

Molecular Structure and Key Features

Benzyl (1-(4-bromophenyl)cyclopropyl)carbamate (C₁₇H₁₆BrNO₂) is a carbamate derivative characterized by a central cyclopropyl ring, a 4-bromophenyl substituent, and a benzyl carbamate protecting group. The unique strained three-membered ring and the electronically distinct aromatic systems impart a specific spectroscopic signature to the molecule. Understanding these structural features is paramount to interpreting its spectral data.

A Technical Guide to Investigating the Therapeutic Potential of Benzyl (1-(4-bromophenyl)cyclopropyl)carbamate

Abstract

Benzyl (1-(4-bromophenyl)cyclopropyl)carbamate is a synthetic compound with structural motifs that suggest a rich, yet unexplored, pharmacological potential. This guide provides a comprehensive framework for elucidating its therapeutic targets and mechanism of action. Given the limited direct research on this specific molecule, this document outlines a target identification and validation strategy based on chemoinformatic analysis of its core components: the cyclopropylamine moiety, the benzyl carbamate group, and the 4-bromophenyl substituent. We hypothesize that potential therapeutic targets may include monoamine oxidases (MAO), lysine-specific demethylase 1 (LSD1), acetylcholinesterase (AChE), and various cysteine proteases. This whitepaper details a structured, multi-pillar approach encompassing computational modeling, in vitro biochemical and cell-based assays, and subsequent validation workflows. The overarching goal is to provide researchers and drug development professionals with a robust, scientifically-grounded roadmap for systematically investigating this promising, yet enigmatic, compound.

Introduction: Deconstructing this compound for Target Identification

The quest for novel therapeutics often begins with compounds of known structure but unknown biological function. This compound, with the chemical formula C17H16BrNO2, represents such a molecule[1]. Its structure is a composite of three key pharmacophores, each with a history of inclusion in clinically significant agents. Our strategic approach, therefore, is to dissect the molecule into these constituent parts to generate a rational and evidence-based hypothesis of its potential biological targets.

-

The Cyclopropylamine Moiety: The cyclopropane ring is a highly valuable scaffold in medicinal chemistry. Its rigid, three-dimensional structure can lock a molecule into a bioactive conformation, enhancing binding potency and selectivity for a biological target[2]. The strained nature of the ring also influences metabolic stability, often rendering it resistant to degradation[2][3]. Furthermore, the cyclopropylamine group is a well-established feature in inhibitors of enzymes like monoamine oxidase (MAO) and lysine-specific demethylase 1 (LSD1), which are critical targets in neurological disorders and oncology, respectively[4][5][6]. The incorporation of this moiety can significantly impact a drug's pharmacological profile, including its half-life and bioavailability[4].

-

The Benzyl Carbamate Group: Carbamates are a class of compounds with a broad range of biological activities. They are structurally similar to organophosphates and are known to act as inhibitors of acetylcholinesterase (AChE), an enzyme pivotal in neuronal signaling[7][8][9]. The benzyl carbamate functional group, in particular, has been identified in inhibitors of carbonic anhydrases and various proteases, including the main protease (Mpro) of coronaviruses[10][11][12]. This suggests a potential for this compound to interact with a range of enzymes through its carbamate linkage.

-

The 4-Bromophenyl Substituent: The presence and position of a halogen, such as bromine, on a phenyl ring can significantly influence a compound's pharmacokinetic and pharmacodynamic properties. The 4-bromophenyl group is found in a variety of bioactive molecules and can contribute to target binding affinity[13][14]. For instance, it is a key feature in some cytotoxic agents and has been incorporated into derivatives with antibacterial activity[15][16].

This structural analysis forms the foundation of our investigation, leading to a set of primary and secondary hypothesized targets.

Hypothesized Therapeutic Targets & Rationale

Based on the analysis of the constituent pharmacophores, we propose the following primary and secondary therapeutic targets for investigation.

| Target Class | Specific Target(s) | Rationale based on Structural Moiety | Potential Therapeutic Area |

| Primary | Monoamine Oxidase A/B (MAO-A/B) | Cyclopropylamine is a classic pharmacophore in MAO inhibitors (e.g., tranylcypromine). | Neurology (Depression, Parkinson's Disease) |

| Primary | Lysine-Specific Demethylase 1 (LSD1) | The cyclopropylamine core is a key feature of potent LSD1 inhibitors used in oncology.[6] | Oncology |

| Secondary | Acetylcholinesterase (AChE) | The carbamate group is a known inhibitor of AChE.[7][8][17] | Neurology (Alzheimer's Disease) |

| Secondary | Cysteine Proteases (e.g., Cathepsins, Mpro) | Benzyl carbamates have shown inhibitory activity against viral cysteine proteases.[11][12] | Infectious Diseases (e.g., COVID-19) |

| Secondary | Carbonic Anhydrases | Benzyl carbamate has been shown to inhibit certain isoforms of carbonic anhydrase.[10] | Various (Glaucoma, Epilepsy) |

A Phased Approach to Target Validation

We propose a multi-phase experimental workflow to systematically test our hypotheses and identify the primary therapeutic target(s) of this compound.

Phase 1: In Silico & In Vitro Screening

The initial phase focuses on broad screening to narrow down the most promising targets.

Objective: To predict the binding affinity and mode of interaction of this compound with the crystal structures of the hypothesized targets.

Protocol:

-

Obtain the 3D structure of this compound.

-

Retrieve the crystal structures of human MAO-A, MAO-B, LSD1, AChE, and relevant viral Mpro from the Protein Data Bank (PDB).

-

Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Perform molecular docking simulations using software such as AutoDock Vina or Schrödinger's Glide.

-

Analyze the docking scores (binding energies) and visualize the binding poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions).

Objective: To experimentally determine the inhibitory activity of the compound against the panel of hypothesized enzyme targets.

Protocol:

-

Synthesize or procure high-purity this compound.

-

Perform enzymatic assays for each target:

-

MAO-A/B: Use a commercially available MAO-Glo™ Assay kit (Promega) which measures the luminescence produced from the oxidation of a luminogenic substrate.

-

LSD1: Employ an LSD1 inhibitor screening assay kit (Cayman Chemical) that measures the fluorescence generated by the demethylation of a substrate.

-

AChE: Utilize an Ellman's reagent-based colorimetric assay to measure the hydrolysis of acetylthiocholine.

-

Cysteine Protease (e.g., SARS-CoV-2 Mpro): Use a FRET-based assay with a fluorogenic substrate specific for the protease.

-

-

Determine the IC50 (half-maximal inhibitory concentration) value for each target by testing a range of compound concentrations.

Caption: Phase 1 Workflow for Target Prioritization.

Phase 2: Mechanism of Action & Cellular Activity

Once a primary target is identified, this phase aims to understand the mechanism of inhibition and confirm activity in a cellular context.

Objective: To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or irreversible) for the most promising target.

Protocol:

-

Perform enzyme activity assays at varying concentrations of both the substrate and this compound.

-

Plot the data using Lineweaver-Burk or Michaelis-Menten plots.

-

Analyze the plots to determine the mechanism of inhibition and the inhibition constant (Ki).

Objective: To verify that the compound can engage its target in a cellular environment and elicit a biological response.

Protocol (Example for LSD1):

-

Select a cancer cell line known to overexpress LSD1 (e.g., acute myeloid leukemia cell lines).

-

Treat the cells with varying concentrations of the compound.

-

Perform a Western blot to measure the levels of H3K4me2, a key substrate of LSD1. A successful inhibitor should increase H3K4me2 levels.

-

Conduct a cell viability assay (e.g., MTT or CellTiter-Glo®) to determine the compound's cytotoxic effects.

Caption: Phase 2 Workflow for Mechanistic and Cellular Studies.

Concluding Remarks & Future Directions

This technical guide presents a hypothesis-driven strategy for the systematic evaluation of this compound. By leveraging knowledge of its constituent chemical motifs, we have identified a panel of high-probability therapeutic targets. The proposed phased approach, from in silico screening to cellular validation, provides a clear and efficient path to uncovering the compound's mechanism of action and therapeutic potential. Successful identification of a primary target will pave the way for lead optimization, in vivo efficacy studies, and ultimately, the development of a novel therapeutic agent. The unique combination of a cyclopropylamine, a benzyl carbamate, and a 4-bromophenyl group in a single molecule makes this compound a compelling candidate for further investigation in the fields of oncology, neurology, and infectious diseases.

References

- 1. chembk.com [chembk.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. longdom.org [longdom.org]

- 6. Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07830B [pubs.rsc.org]

- 7. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Mechanism of action of organophosphorus and carbamate insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanism of action of organophosphorus and carbamate insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of carbonic anhydrases by a substrate analog: benzyl carbamate directly coordinates the catalytic zinc ion mimicking bicarbonate binding - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes from a legacy collection of cysteine protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes from a legacy collection of cysteine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Category:4-Bromophenyl compounds - Wikipedia [en.wikipedia.org]

- 15. 1-(4-Bromo-phenyl)-4-isobutyl-piperazine|CAS 678996-44-6 [benchchem.com]

- 16. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach | MDPI [mdpi.com]

- 17. Novel Benzene-Based Carbamates for AChE/BChE Inhibition: Synthesis and Ligand/Structure-Oriented SAR Study - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Privileged Cyclopropylamine Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to the Synthesis of Substituted Cyclopropylamines

The cyclopropylamine moiety is a cornerstone in medicinal chemistry, recognized for its unique structural and electronic properties that impart significant advantages to drug candidates.[1][2][3] Structurally, the cyclopropane ring is a small, rigid, three-dimensional scaffold. This rigidity can lock a molecule into a specific, biologically active conformation, reducing the entropic penalty upon binding to a target protein and often leading to enhanced potency.[4] Electronically, the strained C-C bonds of the cyclopropane ring possess a high degree of p-character, allowing them to engage in electronic interactions similar to those of a double bond, while maintaining a saturated, sp3-hybridized character.[3]

This combination of features makes cyclopropylamines valuable bioisosteres for larger or more flexible groups and critical components in mechanism-based inhibitors.[4][5] For instance, the cyclopropylamine group is the key pharmacophore in tranylcypromine, an inhibitor of both Lysine-Specific Demethylase 1 (LSD1) and Monoamine Oxidase (MAO), where it forms a covalent adduct with the enzyme's FAD cofactor.[5] Given their prevalence in pharmaceuticals, agrochemicals, and natural products, the development of efficient, stereoselective, and scalable synthetic routes to substituted cyclopropylamines is a topic of paramount importance for researchers in drug development.[2][6]

This guide provides a detailed exploration of the core synthetic strategies for accessing this privileged scaffold, focusing on the underlying mechanisms, practical experimental protocols, and the latest advancements in the field.

Chapter 1: Titanium-Mediated Synthesis from Nitriles and Amides

Among the most powerful and versatile methods for constructing cyclopropylamines are those mediated by low-valent titanium complexes. The Kulinkovich reaction, originally developed for the synthesis of cyclopropanols from esters, has been brilliantly adapted for the synthesis of cyclopropylamines from nitriles (the Kulinkovich-Szymoniak reaction) and amides (the Kulinkovich-de Meijere reaction).[7][8][9]

The Kulinkovich-Szymoniak Reaction: A Direct Route from Nitriles

The Kulinkovich-Szymoniak reaction provides a direct and efficient pathway to primary cyclopropylamines from readily available nitriles and Grignard reagents.[9][10] The causality behind this reaction lies in the in-situ generation of a titanacyclopropane intermediate, which acts as a 1,2-dicarbanion equivalent.

Mechanism and Rationale:

The reaction is initiated by the treatment of a titanium(IV) alkoxide, typically Ti(OiPr)₄, with at least two equivalents of a Grignard reagent (e.g., EtMgBr).[7][11] This generates a highly unstable dialkyltitanium species that undergoes rapid β-hydride elimination to form the key titanacyclopropane intermediate and an alkane.[8][11] This titanacyclopropane then reacts with the nitrile to form a five-membered azatitanacycle. In a crucial final step, the addition of a Lewis acid, such as BF₃·OEt₂, promotes a ring-contraction cascade, yielding the desired primary cyclopropylamine upon aqueous workup.[9][10] The Lewis acid is critical for steering the reaction towards the cyclopropylamine product; in its absence, ketones are often the major byproduct.[9]

Caption: Mechanism of the Kulinkovich-Szymoniak Reaction.

Data Presentation: Substrate Scope

The Kulinkovich-Szymoniak reaction is compatible with a wide range of nitriles and Grignard reagents, as summarized below.

| Entry | Nitrile (R-CN) | Grignard (R'-MgBr) | Product | Yield (%) | Reference |

| 1 | Ph-CH₂-CN | EtMgBr | 1-Benzylcyclopropylamine | 70% | [10] |

| 2 | Ph-CN | EtMgBr | 1-Phenylcyclopropylamine | 65% | [9] |

| 3 | Hex-CN | EtMgBr | 1-Pentylcyclopropylamine | 62% | [9] |

| 4 | Ph-CH₂-CN | PrMgBr | 1-Benzyl-2-methylcyclopropylamine | 55% | [9] |

Experimental Protocol: Synthesis of 1-Benzylcyclopropylamine [10]

-

Apparatus Setup: To a flame-dried, three-necked, 100 mL round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add titanium(IV) isopropoxide (3.0 mL, 10 mmol) in anhydrous diethyl ether (20 mL).

-

Grignard Addition: Cool the solution to -10 °C in an ice-salt bath. Add ethylmagnesium bromide (3.0 M in Et₂O, 7.3 mL, 22 mmol) dropwise over 20 minutes, maintaining the internal temperature below 0 °C.

-

Substrate Addition: After the addition is complete, add benzyl cyanide (1.17 g, 10 mmol) dropwise to the black solution.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

-

Lewis Acid Treatment: Cool the reaction mixture to 0 °C and add BF₃·OEt₂ (1.5 mL, 12 mmol) dropwise. Stir for an additional 30 minutes at room temperature.

-

Quenching and Workup: Carefully quench the reaction by the slow, dropwise addition of 1 M NaOH (15 mL). Filter the resulting mixture through a pad of Celite, washing with diethyl ether (3 x 20 mL).

-

Extraction and Purification: Separate the organic layer of the filtrate, and extract the aqueous layer with diethyl ether (2 x 20 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (Silica gel, CH₂Cl₂/MeOH/NH₄OH 90:9:1) to afford 1-benzylcyclopropylamine.

Chapter 2: Ring-Closure of Acyclic Precursors

An alternative and highly effective strategy involves the construction of the cyclopropane ring from a suitably functionalized acyclic precursor, where the amine functionality is introduced prior to the cyclization step. A prime example is the diastereoselective synthesis of trans-2-substituted-cyclopropylamines from α-chloroaldehydes.[2][6]

Synthesis from α-Chloroaldehydes via Zinc Homoenolates

This method provides excellent control over the trans diastereoselectivity, which is often a challenge in cyclopropane synthesis.[2][6] The key to this transformation is the generation of an electrophilic zinc homoenolate intermediate, which is trapped by an amine before the ring-closing event.

Mechanism and Rationale: